molecular formula C11H8F2N4OS B6519948 3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 946299-68-9

3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No. B6519948
CAS RN: 946299-68-9
M. Wt: 282.27 g/mol
InChI Key: KDUZKXSAIIUBJL-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of similar triazole derivatives has been achieved by cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . This method could potentially be applied to the synthesis of “3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide”.


Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The specific structure of “3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” would need to be confirmed through further analysis.


Chemical Reactions Analysis

The chemical reactions involving triazole derivatives are diverse. The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . The specific reactions involving “3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” would need to be studied further.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” would need to be determined through experimental analysis. As a general note, triazole compounds are known for their hydrogen bond accepting and donating characteristics, which makes them a precise pharmacophore with a bioactive profile .

Scientific Research Applications

Anticancer Activity

Compounds with a similar structure have shown potential as anticancer agents . They can interfere with the growth and proliferation of cancer cells, making them a promising area of research for new cancer treatments.

Antimicrobial Activity

These compounds also exhibit antimicrobial properties . This means they can kill or inhibit the growth of microorganisms, which could be useful in treating various infections.

Analgesic and Anti-inflammatory Activity

The compounds have shown analgesic (pain-relieving) and anti-inflammatory activities . This suggests potential uses in the treatment of conditions involving pain and inflammation.

Antioxidant Activity

They have demonstrated antioxidant activity , which means they can neutralize harmful free radicals in the body. This could have implications for the prevention and treatment of diseases associated with oxidative stress.

Antiviral Activity

The compounds have potential antiviral properties . This could make them useful in the development of new antiviral drugs.

Enzyme Inhibition

They have been found to inhibit various enzymes , including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Enzyme inhibitors have many potential applications in medicine, including the treatment of diseases like Alzheimer’s, glaucoma, and certain types of cancer.

Future Directions

The future directions for research on “3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various drug classes could be explored, given the known biological activities of triazole compounds .

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4OS/c12-7-2-1-6(5-8(7)13)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUZKXSAIIUBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

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